1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
The compound seems to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings. The 3,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as triazole derivatives, are often present in bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s known that triazole derivatives, which this compound contains, produce a variety of biological effects . These effects are due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, which this compound is a part of, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Pharmacokinetics
The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .
Result of Action
Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJASVVJXZETIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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